REACTION_CXSMILES
|
[N+:1]([O-:4])([O-:3])=[O:2].[La+3:5].[N+:6]([O-:9])([O-:8])=[O:7].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[Ba+2:18].[N+]([O-])([O-])=O>O>[N+:1]([O-:4])([O-:3])=[O:2].[Ba+2:18].[N+:6]([O-:9])([O-:8])=[O:7].[La:5].[Ba:18] |f:0.1.2.3,4.5.6,8.9.10,11.12|
|
Name
|
159.9g
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Ba(NO3)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[La+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
barium nitrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Ba+2].[N+](=O)([O-])[O-]
|
Name
|
264.9g
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
La(NO3)2
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
by mixing vigorously
|
Name
|
barium nitrate
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[Ba+2].[N+](=O)([O-])[O-]
|
Name
|
barium-lanthanum
|
Type
|
product
|
Smiles
|
[La].[Ba]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |